(R)-2-methylpiperidine-2-carboxylic acid
Description
Contextualization within the Class of Piperidine (B6355638) Carboxylic Acids
(R)-2-methylpiperidine-2-carboxylic acid belongs to the family of piperidine carboxylic acids. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prevalent scaffold in a vast number of pharmaceuticals and natural alkaloids. researchgate.netenamine.net The addition of a carboxylic acid group creates a molecule with both basic (amine) and acidic (carboxylic acid) functionalities, imparting unique physicochemical properties.
Pipecolic acid, or piperidine-2-carboxylic acid, is the parent compound of this class. wikipedia.org It is a chiral amino acid, with the (S)-stereoisomer being more common in nature. wikipedia.org The introduction of a methyl group at the 2-position, as seen in 2-methylpiperidine-2-carboxylic acid, further diversifies the structural and functional possibilities within this class of compounds.
Significance of the Chiral α-Substituted Piperidine-2-carboxylic Acid Scaffold
The defining feature of this compound is its chiral α-substituted piperidine-2-carboxylic acid scaffold. The presence of a substituent, in this case, a methyl group, at the α-carbon (the carbon atom adjacent to the carboxylic acid) introduces a stereocenter. This chirality is of paramount importance in drug design, as biological systems are inherently chiral. thieme-connect.comresearchgate.net
The three-dimensional arrangement of atoms in a chiral molecule can significantly influence its interaction with biological targets such as enzymes and receptors. thieme-connect.com The rigid, sp3-rich structure of the piperidine ring provides a defined orientation for the substituents, which can be crucial for achieving high-affinity binding to a protein's active site. acs.orgwhiterose.ac.uk The α-substitution also introduces conformational constraints, which can enhance metabolic stability and modulate pharmacokinetic properties. enamine.net
Stereochemical Designation and its Importance in Chemical Biology
The designation "(R)" in this compound refers to the specific spatial arrangement of the groups around the chiral center at the 2-position, as determined by the Cahn-Ingold-Prelog priority rules. nih.gov This stereochemical purity is critical because different enantiomers (mirror-image isomers) of a chiral drug can exhibit vastly different biological activities. One enantiomer might be therapeutically active, while the other could be inactive or even produce undesirable side effects. thieme-connect.com
The ability to synthesize and study stereochemically pure compounds like this compound is a cornerstone of modern medicinal chemistry. It allows researchers to probe the specific stereochemical requirements for interaction with a biological target, leading to the design of more potent and selective drugs. researchgate.net
Overview of Research Trajectories for this compound and its Derivatives
Current research involving this compound and its derivatives is focused on several key areas:
Asymmetric Synthesis: Developing efficient and stereoselective methods to synthesize this compound and related chiral piperidines is an active area of investigation. researchgate.netacs.org These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Conformational Analysis: Understanding the three-dimensional shape and conformational preferences of this molecule is crucial for predicting its biological activity. Computational and experimental techniques are used to study the various conformations the piperidine ring can adopt.
Incorporation into Peptides and Peptidomimetics: The constrained nature of α-substituted amino acids like this compound makes them valuable building blocks for creating peptides with enhanced stability and defined secondary structures.
Drug Discovery: The chiral piperidine scaffold is a privileged structure in medicinal chemistry. researchgate.netthieme-connect.com Researchers are exploring the use of this compound and its derivatives as key components in the design of novel therapeutic agents for a range of diseases. mdpi.com This includes their use as fragments in fragment-based drug discovery and as scaffolds for creating libraries of diverse compounds for high-throughput screening. acs.orgwhiterose.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5-8-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNOAERYNWZGJY-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993363 | |
| Record name | 2-Methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72518-41-3 | |
| Record name | 2-Methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for R 2 Methylpiperidine 2 Carboxylic Acid and Its Derivatives
Strategies for Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, avoiding the formation of a racemic mixture. This is often a more efficient approach than resolving a mixture later on.
Chiral Pool-Based Approaches
The chiral pool approach utilizes readily available, inexpensive, and naturally occurring chiral molecules as starting materials. researchgate.net These molecules, which include amino acids, carbohydrates, and terpenes, possess inherent stereocenters that can be incorporated into the target molecule. researchgate.net For the synthesis of substituted piperidines, chiral β-amino alcohols are often considered valuable starting materials for the creation of chiral non-racemic bicyclic lactams, which serve as key intermediates. rsc.org
A modular strategy for synthesizing trisubstituted chiral piperidines has been developed, starting from a chiral-pool synthesis of an orthogonally protected piperidine (B6355638) tricarboxylic acid diester. nih.gov This scalable synthesis involves a formal [4+2] cyclization, a diastereoselective reduction, and subsequent transformations to yield a single enantio- and diastereomer. nih.gov
Asymmetric Synthesis Protocols
Asymmetric synthesis introduces chirality into a molecule through a chemical reaction using a chiral catalyst, reagent, or auxiliary. One notable method is the asymmetric synthesis of α-amino acids using chiral Ni(II) complexes of Schiff bases. nih.gov This approach can be used for the direct reaction with unprotected amino acids for deracemization or for the transformation of a glycine (B1666218) Schiff base Ni(II) complex. nih.gov
Another powerful technique is the Rh-catalyzed asymmetric reductive Heck reaction. This has been used to synthesize enantioenriched 3-substituted piperidines from arylboronic acids and pyridine (B92270) with high yield and excellent enantioselectivity. nih.govacs.org The process involves the partial reduction of pyridine, followed by asymmetric carbometalation and a final reduction step. nih.govacs.org
The table below summarizes some asymmetric synthesis protocols for related structures.
| Starting Material | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (%) |
| Glycine Schiff base Ni(II) complex | Chiral tridentate ligand, tBuOK, n-Bu4NI | α,α-disubstituted amino acid derivative | 70 | 98 |
| Phenyl pyridine-1(2H)-carboxylate and arylboronic acids | Rh-catalyst | 3-substituted tetrahydropyridines | High | Excellent |
Diastereoselective Synthesis of Substituted Piperidine Carboxylic Acids
Diastereoselective synthesis aims to form a specific diastereomer of a molecule with multiple stereocenters. A concise and highly diastereoselective strategy has been developed to access new zwitterionic bicyclic oxazolo intermediates from chiral β-enaminoesters derived from (R)-(−)-2-phenylglycinol. rsc.orgrsc.org These intermediates are then used in the stereocontrolled synthesis of cis-4-hydroxy-2-methyl piperidine and its corresponding pipecolic acid derivative. rsc.orgrsc.org
Furthermore, diastereoselective epoxidation and regioselective ring-opening of densely substituted tetrahydropyridines have been developed to synthesize highly substituted, oxygenated piperidines. nih.gov A novel bifunctional epoxidation reagent was designed to direct the epoxidation to occur at the more hindered face of the tetrahydropyridine, leading to piperidinol products with high regioselectivity. nih.gov
Resolution of Racemic Mixtures
When a racemic mixture is synthesized, it must be separated into its individual enantiomers through a process called chiral resolution.
Diastereomeric Salt Formation for Chiral Resolution
The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like crystallization. wikipedia.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org
A synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid utilizes this principle, starting from 4-methyl-2-picolinic acid. google.com The process involves hydrogenation reduction, esterification, and then crystallization and resolution to obtain the desired product. google.com The choice of the chiral resolving agent and the solvent is crucial for the efficiency of the resolution. google.com
Application of Chiral Organic Acids in Resolution Processes
Chiral organic acids are frequently used as resolving agents for racemic bases. libretexts.org Similarly, chiral bases can be used to resolve racemic acids. libretexts.org For the resolution of piperidine carboxylic acids, which are amino acids, chiral acids like mandelic acid, tartaric acid, and camphorsulfonic acid are commonly employed. libretexts.orggoogle.com
In the case of resolving a racemic mixture of a carboxylic acid, it is converted into a salt with a chiral amine base. libretexts.org The resulting diastereomeric salts can then be separated. libretexts.org The efficiency of this process depends on the difference in solubility between the two diastereomeric salts. nih.gov
The table below lists some common chiral organic acids used in resolution processes.
| Chiral Resolving Agent | Type | Commonly Used to Resolve |
| Mandelic Acid | Acid | Racemic bases |
| Tartaric Acid | Acid | Racemic bases |
| Camphorsulfonic Acid | Acid | Racemic bases |
| Brucine | Base | Racemic acids |
| Strychnine | Base | Racemic acids |
| (S)-phenylethylamine | Base | Racemic acids |
Optimization of Enantiomeric Separation Techniques
The separation of enantiomers, a process known as resolution, is crucial when a synthesis produces a racemic mixture (a 50:50 mixture of both enantiomers). libretexts.org Since enantiomers possess identical physical properties like boiling point and solubility, their separation requires converting them into diastereomers, which have different physical properties. libretexts.org
One common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts using an enantiomerically pure chiral amine. libretexts.orglibretexts.org The resulting diastereomeric salts can be separated by methods like crystallization. libretexts.org After separation, an acid treatment breaks the salt, yielding the resolved carboxylic acid and recovering the chiral amine. libretexts.org
For amino acids and their derivatives, several techniques have been optimized:
Chiral Derivatization: Racemic carboxylic acids can be reacted with a chiral derivatizing agent, such as an enantiomer of 1-(4-nitrophenyl)-2-amino-1,3-propanediol, to form diastereomeric carboxamides. nih.gov These diastereomers can then be separated using standard chromatographic techniques like thin-layer chromatography (TLC). nih.gov
Gas Chromatography (GC): Comprehensive two-dimensional gas chromatography (GCxGC) has been effectively used for the resolution and quantification of amino acid enantiomers. nih.gov This method often involves derivatization, for example, into N-trifluoroacetyl-O-methyl esters, to achieve high sensitivity and accurate determination of the enantiomeric excess. nih.gov The use of chiral stationary phases, such as Lipodex E, is a key component of this separation. nih.gov
Kinetic Resolution: This technique involves reacting the racemic mixture with a chiral catalyst or reagent that preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using a base like n-BuLi and a chiral ligand such as sparteine. whiterose.ac.uk This method allows for the isolation of starting materials and products with high enantiomeric ratios. whiterose.ac.uk
The table below summarizes different approaches for enantiomeric separation.
| Separation Technique | Principle | Typical Application | Reference |
| Diastereomeric Salt Formation | Reaction of a racemic acid with a chiral base to form separable diastereomeric salts. | Resolution of racemic carboxylic acids. | libretexts.orglibretexts.org |
| Chiral Derivatization (TLC) | Formation of diastereomeric amides followed by separation on non-chiral TLC plates. | Separation of chiral carboxylic acid enantiomers. | nih.gov |
| Chiral Gas Chromatography | Separation of derivatized enantiomers on a chiral stationary phase. | Resolution of proteinogenic and non-proteinogenic amino acids. | nih.gov |
| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture. | Resolution of substituted piperidines. | whiterose.ac.uk |
Derivatization from Precursor Compounds
Reduction of Pyridine Carboxylic Acid Precursors
A primary route for the synthesis of piperidine carboxylic acids involves the catalytic hydrogenation of their aromatic pyridine precursors. This method is advantageous due to its simplicity and the availability of starting materials.
The general reaction involves reducing a pyridine carboxylic acid with hydrogen gas in the presence of a catalyst. A common and effective catalyst for this transformation is palladium on carbon (Pd/C). The reaction is typically carried out in a solvent like water under controlled temperature and pressure. For example, 2-pyridinecarboxylic acid can be hydrogenated to 2-piperidinecarboxylic acid (pipecolic acid). nih.gov The process involves placing the pyridine carboxylic acid, water, and the Pd/C catalyst in a hydrogenation apparatus, replacing the air with nitrogen, and then introducing hydrogen gas. nih.gov
Specific examples from the literature demonstrate the versatility of this approach. The catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid using a nickel catalyst in an alkaline medium yields pyridine-carboxylic acid, while using a platinum catalyst in glacial acetic acid leads directly to piperidine-4-carboxylic acid. libretexts.org More advanced methods have been developed for the asymmetric hydrogenation of pyridine derivatives to yield enantioenriched piperidines. For instance, using an Iridium catalyst with the MeO-BoQPhos ligand allows for the enantioselective hydrogenation of 2-alkylpyridines, achieving high enantiomeric ratios. nih.gov
The table below outlines typical conditions for the reduction of pyridine precursors.
| Precursor | Catalyst | Solvent | Product | Reference |
| 2-Pyridinecarboxylic Acid | Palladium-carbon | Water | 2-Piperidinecarboxylic Acid | nih.gov |
| 3-Pyridinecarboxylic Acid | Palladium-carbon | Water | 3-Piperidinecarboxylic Acid | nih.gov |
| 4-Pyridinecarboxylic Acid | Palladium-carbon | Water | 4-Piperidinecarboxylic Acid | nih.gov |
| 2,6-Dichloropyridine-4-carboxylic acid | Platinum (Adams) | Glacial Acetic Acid | Piperidine-4-carboxylic acid | libretexts.org |
| 2-Alkyl-N-benzylpyridinium Salts | Ir-MeO-BoQPhos | THF | Enantioenriched 2-Alkylpiperidines | nih.gov |
Esterification and Hydrolysis Pathways
Esterification and hydrolysis are fundamental reactions in the synthesis and modification of carboxylic acids like (R)-2-methylpiperidine-2-carboxylic acid. Carboxylic acids can be converted to esters by reacting them with an alcohol under acidic conditions. google.com This reaction is an equilibrium process; using an excess of the alcohol or removing water as it forms drives the reaction toward the ester product. nih.gov
Conversely, the hydrolysis of an ester group is a common method to generate the corresponding carboxylic acid. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄). google.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This method involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH). google.com The reaction is effectively irreversible because the carboxylate ion formed is deprotonated under the basic conditions. google.com An acidic workup is then required to protonate the carboxylate and isolate the neutral carboxylic acid.
These pathways are crucial for synthetic strategies where the carboxylic acid group needs to be protected as an ester during other chemical transformations. The ester can then be hydrolyzed in a final step to yield the desired carboxylic acid product. Recent theoretical studies suggest that acid-catalyzed esterification and hydrolysis may proceed through a highly active acylium ion intermediate.
Amide Bond Formation for Functionalization
The carboxylic acid group of this compound is a key functional handle for further derivatization, most notably through the formation of amide bonds. Amide synthesis is a cornerstone of medicinal chemistry and peptide science.
Amides are typically formed by reacting a carboxylic acid with an amine. However, direct reaction requires high temperatures to dehydrate the initial ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is usually "activated" first. This can be achieved by converting the carboxylic acid into a more reactive derivative like an acid chloride or by using coupling reagents.
Several modern methods have been developed to facilitate efficient amide bond formation:
Use of Coupling Reagents: A wide array of coupling reagents (e.g., carbodiimides, phosphonium (B103445) salts) are used to activate the carboxylic acid, enabling the reaction with an amine to proceed under mild conditions.
One-Pot Reactions: Efficient one-pot procedures have been developed. One such method uses 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form amide bonds from nitrogen-containing heterocyclic compounds and carboxylic acids without the need for heat.
Protected Derivatives: For complex syntheses, especially in peptide chemistry, protected derivatives of the amino acid are used. libretexts.org Protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) are attached to the piperidine nitrogen, allowing for controlled peptide bond formation at the carboxylic acid site. libretexts.org
Green Chemistry Approaches: Newer technologies aim to avoid traditional coupling reagents that generate significant waste. One such approach involves the neat formation of a thioester intermediate from the carboxylic acid, which then reacts with an amine in a one-pot process. nih.gov
Advanced Synthetic Transformations
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful strategy for constructing the piperidine ring system found in this compound, often establishing key stereocenters in the process. These reactions involve a single molecule containing two reactive functional groups that come together to form a ring.
A notable example is the diastereoselective synthesis of functionalized piperidines from acyclic β-enaminoester precursors. nih.gov A key step in this synthesis is an intramolecular Corey-Chaykovsky ring-closing reaction of a corresponding sulfonium (B1226848) salt. nih.gov This methodology allows for the creation of highly functionalized bicyclic lactams, which can then be further transformed into piperidine and pipecolic acid derivatives. nih.gov
Other advanced cyclization strategies that can be applied to the synthesis of complex heterocyclic structures like piperidines include:
N-Acyliminium Ion Cyclization: This method involves the cyclization of an N-acyliminium ion, which can be generated from an imide carbonyl group activated by a Brønsted acid like triflic acid (TfOH). This approach has been used to synthesize pyrazinoisoquinoline skeletons.
Dehydrative Cyclization: Triflic acid has also been shown to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines, generating water as the only byproduct. Such strategies, which involve the activation of a hydroxyl group as a leaving group, could be adapted for the formation of heterocyclic rings.
Radical Cyclization: This involves the use of radical intermediates to form rings and has been reported as an approach for synthesizing pyrazinoisoquinolines.
These advanced transformations offer elegant and efficient routes to complex piperidine structures, often with a high degree of stereochemical control.
Functionalization of the Piperidine Ring System
The piperidine ring system of this compound and its derivatives presents multiple sites for functionalization, allowing for the synthesis of a diverse range of structurally complex molecules. Strategic modification of the ring can significantly influence the compound's biological activity and physicochemical properties.
Direct C-H functionalization of the piperidine ring is a powerful strategy for introducing new substituents. nih.gov By carefully selecting the catalyst and nitrogen protecting group, it is possible to achieve site-selective functionalization at the C2, C3, or C4 positions. nih.gov For instance, dirhodium catalysts have been employed to functionalize piperidines at these positions, leading to the synthesis of positional analogues of bioactive molecules. nih.gov
Another approach involves the synthesis of piperidine derivatives from functionalized precursors. For example, polysubstituted alkylidene piperidines can be synthesized from 1,6-enynes through intramolecular radical cyclization. nih.gov Additionally, the synthesis of 2-substituted carboxypiperidines from amino acids with known stereochemistry has been achieved through the alkylation of the amine with a dihaloalkane. nih.gov
The development of methods for the regio- and stereoselective addition of alkyl Grignard reagents to pyridine-N-oxides has provided an efficient route to C2-alkylated and trans-2,3-disubstituted N-hydroxy-1,2,5,6-tetrahydropyridines. lookchem.comlu.se These intermediates can then be reduced to the corresponding substituted piperidines. lookchem.comlu.se This strategy offers a broad substrate scope and short reaction times. lookchem.comlu.se
The table below summarizes examples of functionalized piperidine derivatives and the synthetic methods employed.
| Resulting Compound | Starting Material | Key Reagents/Method | Reference |
| C2, C3, or C4 functionalized piperidines | N-protected piperidine | Dirhodium catalysts, C-H functionalization | nih.gov |
| Polysubstituted alkylidene piperidines | 1,6-enynes | Triethylborane, intramolecular radical cyclization | nih.gov |
| 2-Substituted carboxypiperidines | Amino acids | Dihaloalkane, alkylation | nih.gov |
| C2-alkylated and trans-2,3-disubstituted piperidines | Pyridine-N-oxides | Alkyl Grignard reagents, reduction | lookchem.comlu.se |
N-Alkylation and Protection Group Chemistry
The nitrogen atom of the piperidine ring is a key site for modification, allowing for N-alkylation to introduce various substituents or the application of protecting groups to facilitate reactions at other parts of the molecule.
N-Alkylation
N-alkylation of piperidine derivatives can be achieved through several methods. A common approach involves the reaction of the piperidine with an alkyl halide. researchgate.net The reaction conditions can be optimized to favor monoalkylation over the formation of quaternary ammonium salts. researchgate.net For instance, using a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) can facilitate the reaction. researchgate.net Another method utilizes sodium hydride (NaH) in DMF at low temperatures. researchgate.net The slow addition of the alkylating agent is often recommended to control the reaction. researchgate.net
Catalytic reductive amination is another important method for N-alkylation. For example, the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide can be synthesized by the catalytic reductive methylation of the corresponding piperidine carboxylic acid xylidide using formaldehyde. google.com
The choice of reagents and conditions for N-alkylation can be summarized as follows:
| Reagents | Solvent | Conditions | Outcome | Reference |
| Alkyl halide, K₂CO₃ | DMF | Room temperature | N-alkylation | researchgate.net |
| Alkyl halide, NaH | DMF | 0°C | N-alkylation | researchgate.net |
| Formaldehyde, H₂ | Ethanol | Superatmospheric pressure | N-methylation | google.com |
Protection Group Chemistry
In the synthesis of complex molecules containing the this compound scaffold, the use of protecting groups for the amine and carboxylic acid functionalities is often necessary. organic-chemistry.orgwikipedia.org Protecting groups prevent unwanted side reactions and allow for selective transformations at other positions of the molecule. organic-chemistry.org
The carboxylic acid group is most commonly protected as an ester, such as a methyl or benzyl (B1604629) ester. wikipedia.org These esters can be hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid. libretexts.org Benzyl esters also offer the advantage of being removable by hydrogenolysis. libretexts.org
The selection of an appropriate protecting group strategy, including orthogonal protection where different protecting groups can be removed under distinct conditions, is a critical aspect of the synthetic design. organic-chemistry.org
Stereochemical Aspects and Conformational Analysis in R 2 Methylpiperidine 2 Carboxylic Acid Chemistry
Impact of Stereochemistry on Molecular Recognition and Chirality
The specific (R)-configuration at the C2 position of (R)-2-methylpiperidine-2-carboxylic acid is a critical determinant of its role in molecular recognition. Molecular recognition is heavily reliant on the three-dimensional arrangement of functional groups, and the chirality of this compound ensures a specific spatial presentation of its methyl and carboxylic acid moieties. Carboxylic acids are well-known for their ability to form strong hydrogen bonds, and their recognition by synthetic or biological receptors is a significant area of interest in supramolecular chemistry. ijacskros.com
The precise stereochemistry of this compound allows for enantioselective interactions. For a receptor to differentiate between the (R) and (S) enantiomers, it must also be chiral. The interaction between the chiral piperidine (B6355638) derivative and a chiral receptor will result in the formation of diastereomeric complexes with different energies and stabilities, enabling selective recognition. This principle is crucial in areas such as drug design, where the biological activity of a molecule is often dependent on a single enantiomer. The carboxylic acid group, in particular, can act as a key binding motif, forming hydrogen bonds with receptor sites like 2-aminopyridine or other complementary functionalities. ijacskros.com
Conformational Preferences of the Piperidine Ring
In a chair conformation, substituents on the piperidine ring can occupy two distinct positions: axial (parallel to the ring's axis) or equatorial (in the approximate plane of the ring). libretexts.org The relative stability of these positions is determined by steric interactions. Generally, substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are steric clashes with other axial substituents on the same side of the ring. csbsju.edu
For a 2-substituted piperidine, the orientation of the substituent is influenced by the nature of the group on the nitrogen atom. In simple cases like 1,2-dimethylpiperidine, the conformer with the 2-methyl group in the equatorial position is more stable by approximately 1.8 kcal/mol compared to the axial conformer. nih.gov However, this preference can be reversed. When the piperidine nitrogen is part of an amide or is bonded to an aromatic ring, the lone pair on the nitrogen can conjugate with the adjacent π-system. This increases the sp2 character of the nitrogen and flattens the local geometry, leading to a phenomenon known as pseudoallylic strain. This type of steric strain forces the 2-substituent into the axial orientation to minimize repulsion. nih.gov For N-acylpiperidines, the axial orientation of a 2-substituent can be favored by up to -3.2 kcal/mol. nih.gov
In the case of this compound, both the methyl and carboxylic acid groups are at the C2 position. The conformational preference will depend on a balance of these steric effects and potential intramolecular hydrogen bonding between the carboxylic acid and the ring's nitrogen atom.
| Compound | ΔG (Equatorial to Axial) (kcal/mol) | Favored Orientation of 2-Methyl Group |
|---|---|---|
| 1,2-dimethylpiperidine | 1.8 | Equatorial |
| 2-methyl-1-phenylpiperidine | -1.0 | Axial (modestly) |
| 1-(2-methyl-1-piperidyl)ethanone | -3.2 | Axial (strongly) |
| N,2-dimethylpiperidine-1-carboxamide | -2.1 | Axial |
The piperidine ring is not static; it undergoes a dynamic process called ring flipping or chair-chair interconversion. reddit.com During this process, axial substituents become equatorial, and equatorial substituents become axial. libretexts.org The energy barrier for this interconversion is typically low, allowing for rapid equilibrium between the two chair conformations at room temperature. libretexts.org
Methodologies for Chiral Purity and Enantiomeric Excess Determination
Ensuring the chiral purity of this compound is essential for its application in stereoselective synthesis and pharmacology. The enantiomeric excess (ee), a measure of this purity, can be determined by several analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A common method involves using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Chiral Solvating Agents (CSAs): These agents, such as those based on BINOL-amino alcohols, form transient diastereomeric complexes with the enantiomers of the carboxylic acid. nih.gov These complexes have different NMR spectra, allowing for the quantification of each enantiomer by integrating the distinct signals. nih.gov
Chiral Derivatizing Agents (CDAs): The carboxylic acid is reacted with a chiral agent to form a covalent diastereomeric mixture. These diastereomers can then be distinguished by NMR. For instance, phosphorylated derivatizing agents can be used, and the analysis performed using ³¹P NMR spectroscopy. nih.gov
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. It can be done in two ways:
Chiral Stationary Phase (CSP): The enantiomeric mixture is passed through a column containing a chiral material that interacts differently with each enantiomer, leading to different retention times.
Chiral Auxiliary: The carboxylic acid is first reacted with a chiral auxiliary to form diastereomers. These diastereomers can then be separated on a standard, non-chiral HPLC column. tcichemicals.com
Optical Methods:
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. For molecules with multiple stereocenters, CD spectra can be used with multivariate regression models to determine both enantiomeric and diastereomeric excess without the need for chromatographic separation. rsc.org
| Method | Principle | Typical Application |
|---|---|---|
| NMR with Chiral Solvating Agents (CSAs) | Formation of non-covalent diastereomeric complexes with distinct NMR signals. nih.gov | Rapid determination of ee for various carboxylic acids. nih.gov |
| NMR with Chiral Derivatizing Agents (CDAs) | Covalent formation of diastereomers, often analyzed by ¹H, ¹³C, or ³¹P NMR. nih.gov | Robust analysis for acids, providing clear signal separation. nih.gov |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. whiterose.ac.uk | High-resolution separation and quantification of enantiomers. whiterose.ac.uk |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of polarized light, correlated with stereoisomer concentration. rsc.org | Analysis of solutions containing multiple stereoisomers. rsc.org |
Rational Design Principles Based on Stereochemical Control
The defined stereochemistry of this compound makes it a valuable chiral building block in organic synthesis and medicinal chemistry. Rational design principles leverage this stereochemical control to achieve specific outcomes.
One key principle is the use of steric and electronic effects to dictate the conformation of the molecule and, by extension, the orientation of its functional groups. For example, by modifying the substituent on the piperidine nitrogen, one can exploit pseudoallylic strain to force the C2 substituents into a predictable axial orientation. nih.gov This conformational locking is a powerful tool in drug design, as it can pre-organize a molecule to fit into a specific binding pocket of a biological target, potentially increasing affinity and selectivity. An example of this is seen in the drug avacopan, where a 2-substituent on a piperidine ring is forced into an axial orientation, allowing it to extend into a key hotspot on its target protein. nih.gov
Furthermore, the kinetic resolution of racemic piperidine mixtures is a strategy that relies on stereochemical control. In this process, a chiral reagent or catalyst reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantioenriched starting material from the product. whiterose.ac.uk The ability to achieve an effective kinetic resolution provides access to enantiopure piperidine fragments that serve as versatile building blocks for the asymmetric synthesis of more complex molecules. whiterose.ac.uk By controlling the stereochemistry at the C2 position, chemists can rationally design and synthesize complex target molecules with high levels of stereopurity.
Applications of R 2 Methylpiperidine 2 Carboxylic Acid in Organic Synthesis
Utilization as a Chiral Building Block
The inherent chirality and functional group arrangement of (R)-2-methylpiperidine-2-carboxylic acid make it an attractive starting material for the synthesis of a variety of organic molecules. Its structure allows for stereocontrolled transformations and the introduction of molecular complexity.
Synthesis of Complex Organic Molecules
This compound serves as a versatile scaffold for the construction of intricate molecular architectures. The piperidine (B6355638) ring can be functionalized at various positions, and the carboxylic acid provides a handle for a wide range of chemical modifications.
A notable example of its application is in the diastereoselective synthesis of more complex piperidine derivatives. For instance, it has been utilized in the synthesis of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid. mit.edu This transformation highlights the utility of the parent molecule as a foundational element for creating highly substituted and stereochemically rich structures. The synthesis of such complex molecules is crucial for exploring new chemical spaces and developing novel bioactive compounds.
Furthermore, the piperidine nucleus is a common feature in many natural products, particularly alkaloids. While direct synthesis of specific natural products from this compound is not extensively documented in readily available literature, its structural similarity to key intermediates suggests its potential in this area. For example, the synthesis of piperidine-related alkaloids often involves the construction of a substituted piperidine ring, a process where this chiral building block could be advantageously employed. researchgate.net
Preparation of Pharmaceutical and Agrochemical Intermediates
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. The specific stereochemistry of this compound makes it a valuable intermediate for the synthesis of enantiomerically pure pharmaceutical agents.
While specific examples of marketed drugs derived directly from this compound are not prevalent in the reviewed literature, the use of closely related piperidine carboxylic acid derivatives underscores its potential. For instance, the related compound (2R,4S)-4-methylpiperidine-2-carboxylic acid is a key intermediate in the synthesis of the thrombin inhibitor Argatroban. researchgate.net This suggests that this compound could serve as a precursor for novel therapeutic agents targeting a range of biological targets.
The synthesis of quinoxaline-2,3-dione derivatives, which are known to interact with AMPA and kainate receptors, has been explored with N-substitution. The introduction of an amino acid moiety on the nitrogen atom has been shown to be important for binding activity. nih.gov This indicates a potential application for this compound in the development of new receptor agonists or antagonists.
Information regarding the direct application of this compound in the synthesis of agrochemical intermediates is limited in the available scientific literature. However, the piperidine moiety is present in some agrochemicals, suggesting a potential, though currently underexplored, avenue for its use.
Construction of Nitrogen-Containing Heterocycles
The reactivity of the piperidine ring and the carboxylic acid group in this compound allows for its use in the construction of various nitrogen-containing heterocyclic systems. These reactions can lead to the formation of fused ring systems and other complex heterocyclic structures.
The intramolecular cyclization of piperidine derivatives is a common strategy for the synthesis of fused heterocycles. nih.gov For example, the carboxylic acid functionality of this compound could be converted to other functional groups that can then react with the piperidine nitrogen or other positions on the ring to form bicyclic or polycyclic systems. While specific examples of such reactions starting from this particular compound are not extensively reported, the general principles of heterocyclic synthesis support this potential application. researchgate.netresearchgate.net
The synthesis of pyrazolo[3,4-b]quinolinones has been achieved using pyridine-2-carboxylic acid as a catalyst, demonstrating the role of nitrogen-containing carboxylic acids in promoting complex multicomponent reactions. chemrxiv.org Although structurally different, this example illustrates the potential catalytic utility of compounds like this compound in the synthesis of other heterocyclic frameworks.
Role in Peptidomimetic Design and Synthesis
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. This compound, with its constrained cyclic structure, is an excellent candidate for incorporation into peptidomimetic designs.
Mimicry of Natural Amino Acid Residues (e.g., Proline Replacement)
The structure of this compound makes it a compelling mimic of the natural amino acid proline. Proline's five-membered ring imparts significant conformational constraints on the peptide backbone. As a six-membered ring analogue, also known as α-methyl-D-homoproline, this compound offers an even more restricted conformation. nih.gov
The replacement of proline with its analogues is a widely used strategy in peptidomimetic design to modulate the biological activity and conformational properties of peptides. nih.gov The introduction of the methyl group at the α-position of the piperidine ring further restricts the conformational freedom around the peptide bond. This is a key feature in the design of peptides with specific secondary structures. Other proline analogues, such as azetidine-2-carboxylic acid and thiazolidine-2-carboxylic acid, have also been used to influence peptide conformation. nih.govacs.org The larger ring size of this compound compared to proline, combined with the α-methylation, provides a unique tool for fine-tuning the structure of peptidomimetics. nih.gov
| Feature | Proline | This compound |
| Ring Size | 5-membered | 6-membered |
| α-Substitution | Hydrogen | Methyl |
| Conformational Flexibility | Constrained | Highly Constrained |
Incorporation into Conformationally Constrained Peptide Structures
The incorporation of conformationally constrained amino acids is a powerful strategy to control the secondary structure of peptides. The steric hindrance introduced by the α-methyl group in this compound strongly favors specific dihedral angles, leading to the stabilization of well-defined secondary structures such as helices and turns. nih.gov
Studies on peptides containing other α-methylated amino acids have demonstrated their ability to induce helical conformations. researchgate.netambeed.com This is because the methyl group restricts the available conformational space, making helical structures more energetically favorable. Research on C(α)-methyl-L-proline has shown that it overwhelmingly populates the region of the conformational space corresponding to helical structures. nih.gov Given the structural similarities, it is highly probable that the incorporation of this compound into a peptide chain would have a similar and potent effect on its conformation.
Development of Bioactive Lactam Analogs
The synthesis of novel lactam structures, which are core components of many antibiotic and other bioactive compounds, can be achieved using derivatives of this compound. Research has demonstrated the diastereoselective synthesis of highly functionalized zwitterionic bicyclic lactams. researchgate.net While not starting directly from this compound itself, this work highlights the utility of the substituted piperidine ring system in constructing constrained, polycyclic lactam frameworks. The key step in such syntheses often involves an intramolecular cyclization, where the stereochemistry of the starting piperidine derivative dictates the stereochemical outcome of the final lactam product. This control over the three-dimensional structure is crucial for achieving desired biological activity.
Scaffold for Novel Chemical Entity Discovery
The inherent structural rigidity and the presence of multiple reactive sites—the carboxylic acid and the secondary amine—make this compound an ideal scaffold for the generation of compound libraries aimed at discovering new drug candidates.
Generation of Diverse Compound Libraries
Combinatorial chemistry strategies often employ core scaffolds that can be readily diversified. This compound serves as an excellent starting point for such endeavors. The carboxylic acid can be converted to a wide range of amides, esters, and other functional groups, while the secondary amine can be acylated, alkylated, or sulfonylated. This dual functionality allows for the creation of a large number of distinct compounds from a single, readily available chiral building block. For instance, the synthesis of diketopiperazines, a class of compounds with diverse biological activities, can be achieved through the coupling of α-amino acids, including cyclic variants like this compound, followed by intramolecular cyclization. baranlab.org
Pharmacological and Biological Relevance of R 2 Methylpiperidine 2 Carboxylic Acid Derivatives
Modulation of Biological Targets
Derivatives of (R)-2-methylpiperidine-2-carboxylic acid exert their effects by interacting with various biological macromolecules, leading to the modulation of physiological and pathological processes. The introduction of a methyl group at the 2-position creates a chiral center, which profoundly influences biological activity.
Interaction with Enzymes, Receptors, and Transport Systems
(R)-Piperidine-2-carboxylic acid, also known as pipecolic acid, and its derivatives can engage with a range of molecular targets, including enzymes and receptors, where they can function as either inhibitors or activators. The precise mechanism of action is dependent on the specific molecular structure of the derivative.
The chirality of these compounds is critical for their biological function. For instance, the (R)-enantiomers are often preferred in the synthesis of ligands for certain metal complexes due to better spatial compatibility with the metal's coordination sites. Structural modifications, such as the addition of a methyl group, can alter binding affinities; methyl-substituted derivatives have shown reduced affinity for the NMDA receptor compared to their unsubstituted counterparts.
Furthermore, certain derivatives have been investigated for their ability to modulate metabolic pathways. Piperine derivatives, for example, have been identified as potential agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid and glucose metabolism. dovepress.com One such derivative, compound 2a, was found to be a more potent PPARγ agonist than the control, rosiglitazone. dovepress.com
| Target | Derivative Example | Observed Effect | Reference |
| NMDA Receptor | Methyl-substituted piperidine (B6355638) derivatives | Reduced binding affinity compared to unsubstituted analogs. | |
| PPARγ | Piperine derivative (compound 2a) | Potent agonistic activity (IC₅₀ = 2.43 μM), activating PPARγ by 11.8 times compared to the blank control. | dovepress.com |
Impact on Voltage-Gated Ion Channels
The influence of piperidine derivatives extends to the modulation of voltage-gated ion channels, which are crucial for cellular excitability. A notable example is ML277, a functionalized derivative that incorporates the piperidine-2-carboxylic acid structure. This compound acts as a selective activator of the Kv7.1 (KCNQ1) potassium channel, with an EC₅₀ of 230 nM. The (R)-configuration of the core structure is considered critical for its binding specificity and activity. The activation of this channel is a therapeutic strategy for managing conditions like long QT syndrome.
Therapeutic Potential of Piperidine Derivatives
The structural versatility of the piperidine ring has enabled its incorporation into a multitude of therapeutic agents across different disease areas. researchgate.netnih.gov
Anticoagulant Activity (e.g., Argatroban as a Derivative)
Piperidine derivatives have significant applications as anticoagulants. ijnrd.org A prominent example is Argatroban, a synthetic direct thrombin inhibitor derived from L-arginine. drugbank.com Its chemical structure is (2R,4R)-1-[(2S)-5-((aminoiminomethyl)amino)-1-oxo-2-((1,2,3,4-tetrahydro-3-methyl-8-quinolinyl)sulfonyl)amino)pentyl)-4-methyl-2-piperidine carboxylic acid. newdrugapprovals.org Argatroban functions by reversibly binding to the active site of thrombin, thereby inhibiting thrombin-catalyzed reactions such as fibrin (B1330869) formation, the activation of coagulation factors, and platelet aggregation. drugbank.com It is used for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT). drugbank.comwikipedia.org
Other piperidine derivatives have also demonstrated anticoagulant properties. Piperlonguminine, an alkaloid from the fruit of Piper longum, has been shown to prolong activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT), and to inhibit the activities of thrombin and activated factor X (FXa). nih.gov
| Derivative | Mechanism of Action | Therapeutic Application | Reference(s) |
| Argatroban | Direct, selective, and reversible thrombin inhibitor. | Anticoagulation for patients with or at risk for heparin-induced thrombocytopenia (HIT). | drugbank.comnewdrugapprovals.orgwikipedia.org |
| Piperlonguminine | Inhibits thrombin and FXa activity; prolongs aPTT and PT. | Potential antithrombotic agent. | nih.gov |
| PD5 (a 4-piperidinol derivative) | Inhibits platelet aggregation (IC₅₀ = 0.06 mM). | Potential antiplatelet agent. | nih.gov |
Central Nervous System (CNS) Activity
The piperidine nucleus is a cornerstone in the development of drugs targeting the central nervous system. nih.gov Derivatives have been developed as treatments for neuropathic pain and as antipsychotic medications. nih.govijnrd.org For example, the drug Donepezil, which is widely used in the management of Alzheimer's disease, is a piperidine derivative. nih.gov
Anticancer and Anti-angiogenic Properties
A significant area of research focuses on the anticancer and anti-angiogenic potential of piperidine derivatives. researchgate.netijnrd.org These compounds can restrict the growth of cancer cells and tumors through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of critical signaling pathways. researchgate.netnih.gov
Research has shown the efficacy of piperidine derivatives against a range of cancers:
Prostate Cancer: A synthesized derivative, compound 17a, was found to inhibit the proliferation of PC3 prostate cancer cells in a concentration-dependent manner and induce apoptosis by altering the expression of apoptosis-related proteins like BAX, BCL-2, and XIAP. researchgate.netnih.gov
Colon Cancer: Cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine were the most toxic compounds against HT29 and BE human colon carcinoma cell lines, with IC₅₀ values between 6 and 11 μM. nih.gov
Breast Cancer: The derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) was found to inhibit cell proliferation in both estrogen receptor-positive (MCF-7) and negative (MDA-MB-231) breast cancer cells. nih.gov Another quinolone derivative showed significant anti-proliferative activity against MCF-7 cells with an IC₅₀ value of 1.73 ± 0.27 μg/mL. mdpi.com
In addition to direct anticancer effects, some derivatives exhibit anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow. The piperazine (B1678402) derivative SJ-8002, for instance, was shown to decrease neovascularization and inhibit angiogenesis in both in vivo and in vitro models. nih.gov It also inhibits the proliferation, migration, and invasion of endothelial cells. nih.gov
| Derivative/Compound | Cancer Type/Model | Key Findings | Reference(s) |
| Compound 17a | Prostate Cancer (PC3 cells) | Inhibits proliferation and induces apoptosis. | researchgate.netnih.gov |
| N-methyl-2,6-bis(bromomethyl)piperidine | Colon Carcinoma (HT29, BE cells) | Cytotoxic with IC₅₀ values of 6-11 μM. | nih.gov |
| DTPEP | Breast Cancer (MCF-7, MDA-MB-231) | Inhibits cell proliferation. | nih.gov |
| SJ-8002 | Endothelial cells, Hepatocellular carcinoma | Inhibits angiogenesis and induces tumor cell apoptosis. | nih.gov |
Antimicrobial and Antihistaminic Investigations
While direct experimental studies on the antimicrobial and antihistaminic properties of this compound derivatives are not extensively documented in available literature, research on related piperidine-containing structures provides insights into their potential in these areas.
Antimicrobial Potential: In silico, or computer-based, predictions have been used to explore the potential biological activities of various piperidine derivatives. clinmedkaz.orgclinmedkaz.org These studies predict that the piperidine scaffold is a promising base for developing new antimicrobial agents, among other therapeutic uses. clinmedkaz.orgclinmedkaz.org The rationale is that the piperidine ring can be readily modified with different chemical groups to interact with various biological targets, including those in microbes. clinmedkaz.org For example, research on other heterocyclic carboxylic acids, such as 2-pyrrolidone-5-carboxylic acid and pyrazine-2-carboxylic acid, has demonstrated tangible antimicrobial effects, suggesting that this class of compounds has therapeutic potential. nih.govrsc.org
Antihistaminic Activity: The piperidine ring is a core component in many well-known antihistamine drugs. Research into derivatives of carboxyterfenadine, which feature a piperidine moiety, has demonstrated H1 receptor antagonist activity. arabjchem.orgdoaj.org In studies using isolated guinea pig ileum, these compounds were shown to inhibit histamine-induced contractions, confirming their antihistaminic action. arabjchem.org This highlights the importance of the piperidine structure in the design of compounds that target histamine (B1213489) receptors.
Development of GABA Uptake Inhibitors
The inhibition of γ-aminobutyric acid (GABA) uptake is a key strategy for treating neurological disorders like epilepsy by increasing GABA levels in the brain. researchgate.net Research in this area has heavily focused on derivatives of nipecotic acid (piperidine-3-carboxylic acid), a structural isomer of the target compound. researchgate.netnih.gov
Lipophilic derivatives of (R)-nipecotic acid have been successfully developed as potent inhibitors of the GABA transporter GAT-1. researchgate.net One such compound, tiagabine, incorporates (R)-nipecotic acid as the element that is recognized by the GABA transporter and is an effective antiepileptic drug. researchgate.netnih.gov Studies on other substituted piperidinecarboxylic acids have shown that while they can inhibit the GABA uptake system, their potency is often weaker than that of nipecotic acid. nih.gov The development of these inhibitors showcases a strategy where the piperidinecarboxylic acid core acts as a "GABA mimetic" to interact with the transporter. researchgate.net
Research into Neurotropic Alphavirus Replication Inhibitors
Neurotropic alphaviruses can cause severe and potentially fatal encephalitis, and there is a pressing need for effective antiviral therapies. clinmedkaz.org Research has identified novel inhibitors of alphavirus replication based on a piperidine scaffold, specifically derivatives of piperidine-4-carboxamide. clinmedkaz.orgnih.gov
In one line of research, a series of indole-2-carboxamides was developed, which demonstrated a significant improvement in potency in a Western Equine Encephalitis Virus (WEEV) replicon assay. clinmedkaz.org Another study focused on bioisosteric replacement of a thieno[3,2-b]pyrrole core with an indole (B1671886) structure to improve metabolic stability. nih.gov This work led to the identification of compounds that not only showed enhanced antiviral activity and low cytotoxicity but also improved survival outcomes in a mouse model of alphaviral encephalitis. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how the chemical structure of a molecule relates to its biological activity.
Influence of Stereochemistry on Biological Potency
The specific three-dimensional arrangement of atoms (stereochemistry) in a molecule is often critical for its biological function. In the development of neurotropic alphavirus replication inhibitors, researchers observed "striking enantiospecific activity". nih.gov This means that one enantiomer (a non-superimposable mirror image of the molecule) was significantly more active than the other. This enantiospecific activity strongly suggests a specific interaction with a chiral biological target, such as a protein binding pocket. nih.gov This finding underscores the necessity of stereoselective synthesis to produce the more potent enantiomer for therapeutic use. arabjchem.org
Correlation of Substituent Effects with Biological Activity
SAR studies have systematically explored how different chemical groups (substituents) attached to the piperidine ring or associated structures influence biological activity. For instance, in the development of α-glucosidase inhibitors based on dihydrofuro[3,2-b]piperidine derivatives, the type and position of substituents on an attached benzyl (B1604629) group had a dramatic effect on potency. mdpi.com
The following table illustrates the impact of different substituents on the inhibitory concentration (IC₅₀) against α-glucosidase.
| Compound | N-Substituent | IC₅₀ (µM) |
| 14 | 4-hydroxylbenzyl | > 20.0 |
| 20 | 2-chloro-4-hydroxylbenzyl | 4.4 |
| 21 | 2,6-dichloro-4-hydroxylbenzyl | 1.1 |
| 25 | 4-hydroxylbenzyl | > 20.0 |
| 31 | 2-chloro-4-hydroxylbenzyl | 1.8 |
| 32 | 2,6-dichloro-4-hydroxylbenzyl | 0.07 |
| Data sourced from a study on dihydrofuro[3,2-b]piperidine derivatives as α-glucosidase inhibitors. mdpi.com |
This data clearly shows that the addition of one, and particularly two, chlorine atoms to the benzyl substituent significantly enhances the inhibitory activity. mdpi.com This type of analysis is crucial for optimizing lead compounds into potent drug candidates.
In Silico Prediction of Activity Spectra for Substances (PASS)
The Prediction of Activity Spectra for Substances (PASS) is a computer-based tool used to predict the likely biological activities of a chemical structure. clinmedkaz.orgclinmedkaz.org The PASS tool analyzes the structure of a molecule and compares it to a large database of known biologically active substances to predict its potential pharmacological effects, mechanisms of action, and even toxic effects. clinmedkaz.orgresearchgate.net This in silico approach allows researchers to prioritize which newly synthesized compounds should be tested in laboratory experiments. clinmedkaz.org For piperidine derivatives, PASS analysis has predicted a wide range of potential activities, including effects on the central nervous system and antimicrobial properties, guiding further preclinical research. clinmedkaz.orgclinmedkaz.org
Metabolic Context within Amino Acid Pathways
The metabolic fate of this compound, a chiral derivative of pipecolic acid, is intrinsically linked to the broader enzymatic pathways governing amino acid metabolism. Its structural features—a D-alpha-amino acid configuration and a methylated pipecolic acid core—position it at the intersection of D-amino acid catabolism and the endogenous pipecolic acid pathway.
Association with D-alpha-amino acid Metabolism
This compound is recognized as a D-alpha-amino acid, also bearing the synonym alpha-methyl-D-homoproline. nih.gov This classification suggests its potential interaction with enzymes that process D-amino acids. The primary enzyme responsible for the catabolism of D-amino acids in mammals is D-amino acid oxidase (DAO), a flavoenzyme with broad substrate specificity. uniprot.orgwikipedia.org DAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. wikipedia.org These products can then enter various metabolic routes, including energy production. slideshare.net
The metabolism of D-pipecolic acid, the parent compound lacking the methyl group, has been observed in mammals, with the kidney being a significant site of its degradation. uniprot.org It is plausible that this compound could be a substrate for DAO. However, the presence of a methyl group at the alpha-carbon (C2) is a critical structural modification. Alpha-methylation is known to influence the metabolic stability of amino acids, often by rendering them resistant to enzymatic degradation. enamine.net This modification can sterically hinder the binding of the amino acid to the active site of enzymes that would typically process the non-methylated parent compound.
Relevance of Pipecolic Acid in Endogenous Pathways
Pipecolic acid is a non-proteinogenic amino acid found in various biological systems and is an intermediate in the metabolism of the essential amino acid L-lysine. The endogenous pipecolic acid pathway primarily involves the conversion of L-lysine to L-pipecolic acid. In plants, this pathway is crucial for systemic acquired resistance (SAR), a form of induced immunity. nih.gov In this pathway, a flavin-dependent monooxygenase can convert pipecolic acid to N-hydroxypipecolic acid (NHP), a key signaling molecule in SAR. nih.gov Methylated derivatives of NHP have also been identified, suggesting further metabolic modifications are possible. biorxiv.org
In mammals, pipecolic acid metabolism is linked to peroxisomal function, and elevated levels of pipecolic acid in physiological fluids can be an indicator of certain metabolic disorders. nih.gov The metabolism of pipecolic acid can proceed through different routes depending on the organism and the stereochemistry of the molecule.
This compound, with its piperidine core, is structurally related to these endogenous pathways. However, its (R)-configuration at the alpha-carbon distinguishes it from the more common L-pipecolic acid derived from L-lysine metabolism. The presence of the methyl group at the C2 position further differentiates it from the direct intermediates of the canonical pipecolic acid pathway. This methylation could influence its recognition by enzymes involved in pipecolic acid transport or further metabolism, such as hydroxylation. nih.gov For instance, methyl-substituted piperidine derivatives have been shown to have altered affinity for receptors compared to their unsubstituted counterparts.
The synthesis of various enantiomers of methylphenidate and its derivatives has utilized D-pipecolic acid as a starting material, highlighting the utility of such chiral piperidine structures in medicinal chemistry. nih.gov This underscores the potential for this compound and its derivatives to interact with biological targets, even if they are not direct metabolites of the primary endogenous pathways.
Advanced Research Perspectives and Future Directions for R 2 Methylpiperidine 2 Carboxylic Acid
Emerging Synthetic Methodologies and Process Intensification
The demand for enantiomerically pure piperidine (B6355638) derivatives like (R)-2-methylpiperidine-2-carboxylic acid in the pharmaceutical industry has spurred the development of more efficient, sustainable, and scalable synthetic routes.
Continuous Flow Chemistry Techniques
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and high-throughput screening. For the synthesis of piperidine derivatives, flow chemistry has been successfully applied to hydrogenation reactions. researchgate.net For example, platinum(0)-catalyzed flow hydrogenation has been used for the diastereoselective reduction of enamine or imine intermediates in the synthesis of trisubstituted piperidines. researchgate.net This approach not only allows for precise control over reaction parameters, leading to high stereoselectivity, but also enables safer handling of hydrogen gas. The integration of continuous flow systems with real-time reaction monitoring and automated optimization can significantly accelerate the development and scale-up of synthetic routes to this compound and its derivatives.
Innovations in Asymmetric Catalysis for Piperidine Systems
The creation of the stereocenter at the C2 position of this compound is a critical challenge. Asymmetric catalysis offers the most elegant and efficient solution for establishing this chirality.
Recent advances have seen the emergence of highly effective catalytic systems for the asymmetric synthesis of 2-substituted piperidines. Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has proven to be a powerful method for accessing enantiomerically enriched α-aryl and α-heteroaryl piperidines, achieving high levels of enantioselectivity. researchgate.netnih.gov DFT calculations suggest an outer-sphere dissociative mechanism for this transformation. researchgate.net Palladium-based catalysts have also been employed in highly enantioselective aza-Heck cyclizations to furnish challenging N-heterocycles. researchgate.net Furthermore, biocatalysis, utilizing enzymes such as transaminases and imine reductases, is gaining prominence. Multi-enzymatic and chemo-enzymatic methods have been developed for the preparation of highly substituted piperidines from achiral precursors in a one-pot fashion, demonstrating excellent stereocontrol. researchgate.net
| Catalyst System | Reaction Type | Key Advantages |
| Iridium(I) with P,N-ligand | Asymmetric Hydrogenation of Pyridinium Salts | High enantioselectivity, suitable for high-volume synthesis. nih.gov |
| Palladium(0) with Phosphoramidate ligands | aza-Heck Cyclization | Broad scope for challenging N-heterocycles. researchgate.net |
| Rhodium(I) complex | Dearomatization/Hydrogenation | Highly diastereoselective for fluorinated piperidines. nih.gov |
| Transaminase & Imine Reductase | Biocatalytic cascade | High stereoisomeric purity from achiral precursors in a one-pot process. researchgate.net |
Computational Chemistry and Molecular Modeling
Computational tools have become indispensable in modern drug discovery, enabling the rational design of new therapeutic agents and providing deep insights into their mechanism of action at the molecular level.
Ligand-Protein Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. arabjchem.orgnih.gov This method is crucial for understanding the interactions between drug candidates and their protein targets. For piperidine-containing compounds, docking studies can elucidate how the stereochemistry and conformational flexibility of the piperidine ring influence binding. For example, in the design of HIV-1 protease inhibitors, molecular docking of a derivative containing an (R)-piperidine-3-carboxamide provided valuable insights into its ligand-binding properties. plos.org Such studies allow for the prediction of binding modes and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding energy. This information is vital for optimizing the structure of lead compounds to enhance their potency and selectivity.
Rational Drug Design Utilizing Piperidine Scaffolds
The piperidine scaffold is a privileged structure in drug design, and its incorporation into molecules can significantly impact their pharmacological properties. thieme-connect.comthieme-connect.com Chiral piperidine scaffolds, such as this compound, can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.comthieme-connect.com
Rational drug design often employs techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) modeling to establish a correlation between the chemical structure of a series of compounds and their biological activity. arabjchem.org For instance, a 3D-QSAR study on piperidine carboxamide derivatives as ALK inhibitors led to the design of new compounds with improved inhibitory activities. arabjchem.org By combining these computational models with molecular docking and dynamics simulations, researchers can rationally design novel drug candidates with optimized properties, leveraging the unique structural features of the this compound scaffold. arabjchem.org
Exploration of Novel Pharmacophores Incorporating the this compound Moiety
The development of new pharmacophores from the this compound scaffold is a key area of advanced research. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. slideshare.net For piperidine-based compounds, pharmacophore models often include one or more hydrophobic regions and a central, positively ionizable group that can interact with biological targets. nih.gov The structure of this compound provides a robust framework for elaborating on these features.
Research efforts are focused on two main areas of modification to generate novel pharmacophores: derivatization of the piperidine ring and bioisosteric replacement of the carboxylic acid group.
Piperidine Ring Functionalization: The nitrogen atom and available carbon positions on the piperidine ring serve as points for chemical modification. N-alkylation or N-acylation can introduce a variety of substituents that can probe hydrophobic pockets within a target protein's binding site. Furthermore, substitution at other positions on the carbon skeleton of the piperidine ring can introduce additional functionality and conformational constraints, leading to enhanced selectivity and potency. The goal is to create derivatives that can engage in new or improved interactions with their biological targets, which is a strategy that has proven successful for other piperidine-containing drug candidates. nih.gov
Bioisosteric Replacement of the Carboxylic Acid: While the carboxylic acid group can be crucial for target binding, it can also lead to unfavorable pharmacokinetic properties. Therefore, replacing the carboxylic acid with a bioisostere—a different functional group with similar physical or chemical properties—is a common strategy in medicinal chemistry. This can improve metabolic stability, cell permeability, and oral bioavailability. For this compound, the carboxylic acid could be replaced by a range of bioisosteres to fine-tune the molecule's properties.
Table 1: Potential Bioisosteric Replacements for the Carboxylic Acid Moiety
| Bioisostere | Potential Advantages |
| Tetrazole | Mimics the acidity and planar nature of a carboxylic acid, can improve metabolic stability. |
| Acylsulfonamide | Can act as a hydrogen bond donor and acceptor, potentially increasing binding affinity. |
| Hydroxamic acid | Can chelate metal ions in enzyme active sites. |
| Isoxazolol | Can act as a carboxylic acid mimic with altered pKa and lipophilicity. |
The combination of these approaches allows for the systematic exploration of the chemical space around the this compound scaffold, paving the way for the discovery of new pharmacophores with diverse biological activities.
Integration with High-Throughput Screening and Combinatorial Library Approaches
The this compound scaffold is well-suited for integration into modern drug discovery platforms like high-throughput screening (HTS) and combinatorial chemistry. nih.gov These technologies allow for the rapid synthesis and evaluation of thousands of related compounds, significantly accelerating the identification of new drug leads.
The utility of this compound in this context stems from its properties as a versatile building block. rsc.org It possesses two key points of diversification: the piperidine nitrogen and the carboxylic acid functional group. This allows for the creation of a large, focused library of compounds from a single, chiral core.
A hypothetical combinatorial library based on this scaffold could be constructed by reacting the core molecule with a diverse set of reactants at these two positions. For example, a variety of alkyl halides or acyl chlorides could be used to modify the nitrogen, while a range of amines or alcohols could be used to form amides or esters from the carboxylic acid.
Table 2: Illustrative Combinatorial Library Design from the this compound Scaffold
| Scaffold | R1 (at Nitrogen) | R2 (from Carboxylic Acid) |
| This compound | -H | -OH (unmodified) |
| This compound | -CH₃ | -NH-benzyl |
| This compound | -C(O)-phenyl | -O-ethyl |
| This compound | -SO₂-tolyl | -NH-(4-pyridyl) |
Recent advancements in synthetic chemistry, such as continuous flow protocols, enable the rapid and efficient production of chiral piperidine derivatives, which is essential for populating such combinatorial libraries. acs.orgorganic-chemistry.orgnih.gov Once synthesized, these libraries can be subjected to HTS against a wide array of biological targets, including enzymes, receptors, and ion channels. This approach maximizes the chances of discovering novel hits that can be further optimized into clinical candidates. The systematic nature of combinatorial libraries also facilitates the elucidation of structure-activity relationships (SAR), providing valuable insights for future drug design efforts. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-2-methylpiperidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves oxidation of 2-methylpiperidine derivatives. For example, analogous syntheses of pyridine-2-carboxylic acid from 2-methylpyridine use potassium tert-amylate in HMPA/DMPU:THF solvent systems under controlled temperature (60°C) and pressure (10 bar air), achieving yields up to 70% . For this compound, stereoselective synthesis may require chiral catalysts or resolution techniques, such as enzymatic separation or chromatography, to isolate the (R)-enantiomer. Purity is often assessed via HPLC (≥97% in commercial batches) .
Q. How can researchers verify the stereochemical configuration of this compound?
- Methodological Answer : Techniques include:
- X-ray crystallography : Resolves absolute configuration via crystal structure analysis.
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
- Optical rotation : Compare observed [α]D values with literature data (e.g., L-pipecolic acid (S-configuration) has distinct optical activity ).
- NMR with chiral shift reagents : Lanthanide complexes induce splitting of signals for enantiomers.
Q. What are the key physicochemical properties (e.g., melting point, solubility) critical for experimental design?
- Methodological Answer :
- Melting Point : Derivatives like (2S,3R)-1-Boc-2-methylpiperidine-3-carboxylic acid exhibit mp 185–186.5°C, highlighting the need for controlled heating in synthesis .
- Solubility : Piperidine carboxylic acids are typically polar, requiring polar aprotic solvents (e.g., DMF, DMSO) for reactions. Aqueous solubility may vary with pH due to carboxylate/protonated amine groups.
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in peptide coupling or drug design?
- Methodological Answer : The (R)-configuration affects spatial orientation in target binding. For example, in dipeptide synthesis, stereochemistry dictates hydrogen bonding and steric interactions with enzymes or receptors. Studies on aziridine-2-carboxylic acid dipeptides show that enantiomers exhibit distinct bioactivity profiles . Computational modeling (e.g., molecular docking) and circular dichroism (CD) can predict and validate stereochemical impacts.
Q. What strategies resolve contradictions in reported data (e.g., conflicting melting points or reactivity)?
- Methodological Answer :
- Purity Reassessment : Use HPLC or mass spectrometry to confirm compound integrity. Commercial batches may vary in purity (e.g., 97% vs. higher grades) .
- Environmental Controls : Replicate experiments under standardized conditions (temperature, humidity) to assess reproducibility.
- Meta-Analysis : Compare data across peer-reviewed studies while accounting for synthetic routes (e.g., Boc-protected vs. free amine derivatives).
Q. How can this compound be incorporated into metal-organic frameworks (MOFs) or catalysts?
- Methodological Answer : The carboxylate group enables coordination with metal ions (e.g., Zn²⁺, Cu²⁺). Design MOFs by reacting the compound with metal salts under solvothermal conditions. For catalysis, immobilize the acid on silica supports via silane coupling, enhancing recyclability. Characterization via FT-IR (carboxylate stretching ~1600 cm⁻¹) and BET surface area analysis is critical .
Q. What are the challenges in scaling up enantioselective synthesis while maintaining optical purity?
- Methodological Answer :
- Chiral Resolution : Use simulated moving bed (SMB) chromatography for large-scale separation of enantiomers.
- Asymmetric Catalysis : Optimize chiral ligands (e.g., BINAP, salen complexes) in catalytic hydrogenation or alkylation steps.
- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., Raman spectroscopy) to detect enantiomeric excess (ee) during synthesis .
Methodological Frameworks
Q. How can the PICO(T) framework structure a study on the compound’s biological activity?
- Example Application :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
